3-Fluorooxetane-3-carbonitrile

Description

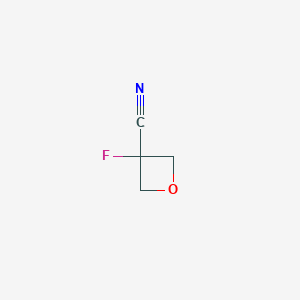

Structure

3D Structure

Properties

IUPAC Name |

3-fluorooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO/c5-4(1-6)2-7-3-4/h2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGYXKIKROHVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Fluorooxetane 3 Carbonitrile

Ring-Opening Reactions of the Fluorinated Oxetane (B1205548) Core

The inherent ring strain of the oxetane core is a principal driving force for its ring-opening reactions. nih.govrsc.org This reactivity is further modulated by the substituents on the ring. In the case of 3-fluorooxetane-3-carbonitrile, the electronegative fluorine and nitrile groups play a crucial role in directing the outcome of these transformations.

Nucleophilic Ring Opening Pathways

The oxetane ring can be opened by a variety of nucleophiles. researchgate.net These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4), leading to the cleavage of a carbon-oxygen bond. beilstein-journals.org

Lewis acids are frequently employed to catalyze the ring-opening of oxetanes by coordinating to the oxygen atom. researchgate.net This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For fluorinated oxetanes, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been used to facilitate ring cleavage. beilstein-journals.orgresearchgate.net The activation of the oxetane by a Lewis acid polarizes the C-O bonds, weakening them and lowering the activation energy for the nucleophilic attack. Studies on analogous heterocyclic systems have demonstrated the efficacy of various Lewis acids, including aluminum triflate (Al(OTf)₃) and scandium triflate (Sc(OTf)₃), in promoting ring-opening reactions. researchgate.netmdpi.com

Table 1: Lewis Acids Used in Ring-Opening Reactions of Oxetanes and Related Heterocycles

| Lewis Acid | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Fluoroalkylidene-oxetanes | with TBAB, CH₂Cl₂ | researchgate.net |

| Al(C₆F₅)₃ | 2,2-disubstituted oxetanes | 1 mol%, Toluene, 40°C | researchgate.net |

| Al(OTf)₃ | 5-(indolyl)2,3-dihydrofuran acetals | 10 mol%, Toluene, 70°C | mdpi.com |

The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes is a critical aspect of their chemistry. In many cases, the attack occurs at the less sterically hindered carbon atom. However, electronic factors introduced by substituents can override steric considerations. beilstein-journals.org Theoretical studies on the analogous ring-opening of hexafluoropropylene oxide (HFPO) revealed that nucleophilic attack preferentially occurs at the more sterically hindered carbon. nih.gov This "abnormal" regioselectivity is attributed to electronic effects where the fluorine substituents strengthen the adjacent C-O bond. nih.gov

The ring-opening of fluorinated oxetanes often proceeds with high stereoselectivity. Reactions following an SN2 pathway result in an inversion of configuration at the carbon center being attacked. beilstein-journals.org This stereochemical outcome is crucial for the synthesis of complex chiral molecules. rsc.org

The total strain energy of an unsubstituted oxetane ring makes it significantly more reactive than acyclic ethers. This strain is the primary thermodynamic driving force for ring-opening reactions. researchgate.net

Substituents at the C3 position, such as the fluorine atom and nitrile group in this compound, exert powerful electronic effects. The gem-difluoromethylene group is known to have an accelerating influence in ring-closing reactions, a phenomenon related to the Thorpe-Ingold effect, which suggests that substituents can alter bond angles and conformations to favor cyclization or, conversely, influence ring-opening. rsc.org The strong electron-withdrawing nature of both the fluorine and nitrile groups can significantly influence the stability of potential cationic intermediates or transition states, thereby directing the regiochemical outcome of the ring cleavage. beilstein-journals.orgnih.gov Research has shown that electronic influences of a fluorine atom can govern the reaction pathway even when opposed by significant steric hindrance. beilstein-journals.orgresearchgate.netnih.gov

Fluorine-Directed Selectivity in Ring-Opening Processes

A predominant theme in the reactivity of fluorinated oxetanes is the directing effect of the fluorine atom. researchgate.netnih.gov Studies on fluoroalkylidene-oxetanes have demonstrated that the presence of fluorine governs the regioisomeric attack of nucleophiles like bromide ions. beilstein-journals.org This electronic influence dictates the reaction's selectivity, favoring attack at a specific site, often contrary to what would be predicted based on sterics alone. researchgate.net

The underlying mechanism for this fluorine-directed selectivity can be understood through theoretical models. In similar fluorinated epoxides, the effect is explained by negative hyperconjugation between a lone pair on the ring's oxygen atom and the antibonding orbital of the C-F bond. nih.gov This interaction strengthens the C-O bond adjacent to the fluorine atom, making the other C-O bond more susceptible to cleavage. This principle provides a framework for predicting the regiochemical outcome of ring-opening reactions for compounds like this compound. nih.govbohrium.com

Table 2: Selectivity in Ring-Opening of a Fluoroalkylidene-oxetane with HBr

| Substrate | Reagents | Temperature | Crude E/Z Ratio | Reference |

|---|---|---|---|---|

| Fluoroalkylidene-oxetane | HBr (33% in AcOH), Et₂O | 20°C | 89:11 | beilstein-journals.org |

Transformations Involving the Nitrile Functionality

The nitrile (or cyano) group is one of the most versatile functional groups in organic synthesis due to its unique electronic structure. researchgate.net It can undergo a wide array of transformations, providing access to various other functionalities. libretexts.org

Key reactions involving the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through a primary amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.org

Cycloaddition: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various nitrogen-containing heterocyclic compounds. researchgate.net

These transformations allow for the elaboration of the this compound structure into a diverse range of compounds, including amino acids, ketones, and carboxylic acids, while retaining the fluorinated three-carbon backbone derived from the oxetane ring-opening.

Table 3: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | libretexts.org |

| Basic Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | libretexts.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.org |

Derivatization of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold. Common derivatizations include conversion to tetrazoles, amides, and primary amines.

Conversion to Tetrazoles:

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This transformation is of particular interest in medicinal chemistry, where the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group. chalcogen.ronih.gov The reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. chalcogen.ro For instance, the synthesis of 5-phenyl-1,2,3,4-tetrazole from benzonitrile (B105546) is achieved through a cycloaddition reaction with sodium azide and ammonium chloride in dimethylformamide (DMF). chalcogen.ro While specific conditions for this compound are not detailed in the literature, it is anticipated that its nitrile group would undergo a similar transformation to yield the corresponding 5-(3-fluorooxetane-3-yl)-1H-tetrazole. The general conditions for this type of reaction are summarized in the table below.

| Azide Source | Catalyst/Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | Reflux | chalcogen.ro |

| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | Not specified | core.ac.uk |

| Trimethylsilyl Azide (TMSN₃) | Phosphorus Oxychloride (POCl₃) | Microwave | 120-180°C | rug.nl |

Hydrolysis to Amides and Carboxylic Acids:

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk The hydrolysis typically proceeds in two stages, with the amide being an intermediate. chemguide.co.uk However, since nitriles are generally more difficult to hydrolyze than amides, the reaction often proceeds to the carboxylic acid under harsh conditions. chemistrysteps.com To stop the reaction at the amide stage, milder conditions are required. chemistrysteps.comcommonorganicchemistry.com For example, the use of tert-butanol (B103910) as a solvent has been reported to facilitate the formation of the amide while minimizing further hydrolysis. chemistrysteps.com Another mild method involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com It is expected that this compound would be hydrolyzed to 3-fluorooxetane-3-carboxamide and subsequently to 3-fluorooxetane-3-carboxylic acid under appropriate conditions.

Reduction to Primary Amines:

The nitrile group can be reduced to a primary amine using various reducing agents. chemguide.co.ukyoutube.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukyoutube.com Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to be effective for the reduction of a wide range of nitriles to primary amines. nih.govorganic-chemistry.org The reduction of this compound would yield (3-fluorooxetane-3-yl)methanamine, a valuable building block for the synthesis of more complex molecules. The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule.

| Reducing Agent | Solvent | General Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | Followed by aqueous workup | chemguide.co.ukyoutube.com |

| Hydrogen (H₂) | Palladium, Platinum, or Nickel catalyst | Elevated temperature and pressure | chemguide.co.ukyoutube.com |

| Diisopropylaminoborane/cat. LiBH₄ | Tetrahydrofuran (THF) | Ambient or reflux temperature | nih.govorganic-chemistry.org |

Participation of the Nitrile Group in Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, providing a route to five-membered heterocycles. mdpi.com While the nitrile bond is generally characterized by low activity in cycloaddition reactions, the presence of electron-withdrawing groups can enhance its reactivity. mdpi.com

A notable example of this type of reaction is the cycloaddition with nitrile imines. The reaction of in situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile (B1584977) with dipolarophiles leads to the formation of pyrazolines. mdpi.com Theoretical studies on the [3+2] cycloaddition reaction of trifluoroacetonitrile with diarylnitrilimines have shown that the reaction is completely regioselective. mdpi.com Given the electron-withdrawing nature of the fluorine atom and the oxetane ring, it is plausible that the nitrile group of this compound could participate in similar [3+2] cycloaddition reactions.

Another important class of 1,3-dipoles that can react with nitriles are nitrile oxides. However, the cycloaddition between nitrile oxides and simple nitriles is less common. Donor-acceptor cyclopropanes, when activated, can also undergo formal [3+2] cycloaddition with nitriles to yield five-membered rings. nih.gov

Ring Expansion and Rearrangement Processes

The presence of a fluorine atom at the 3-position is expected to influence the regioselectivity of ring-opening reactions due to its electronic effects. nih.gov For instance, in the ring-opening of fluoro-oxetanes, electronics can reverse the regioselectivity compared to their non-fluorinated counterparts. nih.gov

Ring expansion of oxetanes to medium-sized oxacycles has been reported. For example, the reaction of vinyloxetanes can lead to chalcogen.roacs.org ring-expansion products. acs.org It is conceivable that under appropriate conditions, the oxetane ring in this compound could undergo expansion to afford larger heterocyclic systems.

Rearrangements of other small, strained rings containing heteroatoms have been documented. For example, 2-hydroxyalkylazetidines have been shown to rearrange into 3-fluoropyrrolidines upon treatment with diethylaminosulfur trifluoride (DAST). researchgate.net While this is a different system, it highlights the potential for rearrangements in strained heterocyclic compounds. The specific rearrangement pathways for this compound would likely be influenced by the nature of the reagents and reaction conditions, as well as the electronic properties of the fluorine and nitrile substituents.

Computational and Theoretical Investigations of 3 Fluorooxetane 3 Carbonitrile

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are instrumental in understanding the intricate details of chemical reactions at the electronic level. These methods can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deep understanding of reaction pathways.

Mechanistic Analysis of Oxetane (B1205548) Ring Formation

The formation of the strained four-membered oxetane ring is a significant synthetic challenge. Quantum chemical calculations would typically be employed to investigate the transition states and intermediates of cyclization reactions leading to 3-Fluorooxetane-3-carbonitrile. This could involve, for example, the computational modeling of an intramolecular Williamson ether synthesis or a Paternò–Büchi reaction. However, specific quantum chemical studies detailing the mechanistic pathways for the formation of this compound have not been found in the available literature.

Elucidation of Ring-Opening Mechanisms

The ring-opening of oxetanes is a key reaction, often driven by the release of ring strain. Theoretical studies on analogous compounds, such as epoxides, have extensively explored various mechanisms, including neutral-concerted, acid-catalyzed, and dissociative pathways. nih.govnih.govarkat-usa.orgresearchgate.netresearchgate.net An acid-catalyzed mechanism, for instance, would involve the protonation of the oxetane oxygen, followed by nucleophilic attack. A computational investigation would clarify the energetics of these pathways, the structure of the transition states, and the regioselectivity of the nucleophilic attack, which is influenced by the fluorine and carbonitrile substituents. Despite the chemical significance of such reactions, dedicated studies elucidating these specific ring-opening mechanisms for this compound are not presently available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it a workhorse for studying the electronic structure and properties of molecules.

Prediction of Reactivity and Selectivity in Synthetic Pathways

DFT calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. nih.gov By analyzing parameters derived from the electronic structure, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions, chemists can predict where a molecule is most likely to react. For this compound, DFT could be used to predict its behavior in various synthetic transformations, guiding the design of new synthetic routes. However, specific DFT studies focused on predicting the reactivity and selectivity of this compound in synthetic pathways are not documented in the searched scientific literature.

Conformational Analysis of this compound

The three-dimensional shape or conformation of a molecule is crucial to its reactivity and physical properties. The oxetane ring is not planar and undergoes a puckering motion. The presence of two substituents at the C3 position, a fluorine atom and a carbonitrile group, would lead to different possible puckered conformations with one substituent in an axial and the other in an equatorial position. DFT calculations are well-suited to determine the relative energies of these different conformers and the energy barriers between them. nih.govmdpi.com Such an analysis would provide fundamental insights into the molecule's structural preferences. Regrettably, a specific conformational analysis of this compound using DFT is not available in the current body of literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. aps.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to understand the dynamics of molecules in the gas, liquid, or solid phase. For this compound, MD simulations could be used to study its behavior in different solvents, its interactions with other molecules, or its dynamics at different temperatures. This information is valuable for understanding its macroscopic properties and behavior in a variety of environments. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.

Studies on Ring Dynamics and Flexibility

The oxetane ring, a four-membered heterocycle, is characterized by a puckered conformation that alleviates the ring strain inherent in a planar arrangement. The dynamics of this puckering, including the energy barrier to ring inversion, are highly sensitive to the nature and position of substituents. For this compound, computational studies are essential to elucidate the preferred puckered conformation and the energetics of its conformational changes.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can map the potential energy surface of the oxetane ring as a function of its puckering coordinate. This allows for the determination of the equilibrium puckering angle and the energy barrier for the ring to invert between its equivalent puckered forms. The introduction of substituents at the C3 position significantly influences these parameters.

In the absence of specific published data for this compound, we can hypothesize the expected trends based on studies of similarly substituted small rings. The puckering of the oxetane ring is a balance between angle strain, which favors a planar conformation, and torsional strain, which is minimized in a puckered state. The substituents at C3 will introduce both steric and electronic effects that modulate this balance.

A hypothetical potential energy curve for the ring inversion of this compound would likely show a double-well potential, with the minima corresponding to the two equivalent puckered conformations and the maximum representing the planar transition state. The depth of these wells would indicate the stability of the puckered form relative to the planar one.

Table 1: Hypothetical Ring Puckering Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Puckering Angle (θ) | 15 - 25° | The dihedral angle that describes the deviation from planarity. |

| Barrier to Inversion (ΔE‡) | 2 - 5 kcal/mol | The energy required for the ring to pass through the planar transition state. |

Note: These values are illustrative and would require specific computational studies on this compound for validation.

Molecular dynamics simulations could further illuminate the flexibility of the ring by simulating its motion over time at different temperatures. These simulations would provide a more dynamic picture of the conformational space accessible to the molecule, complementing the static picture from potential energy surface scans.

Theoretical Insights into Fluorine and Nitrile Group Effects

The geminal substitution of a fluorine atom and a nitrile group at the C3 position of the oxetane ring introduces significant electronic and steric effects that profoundly influence the molecule's structure and reactivity. Theoretical investigations are pivotal in dissecting these complex interactions.

Electronic Effects:

Both the fluorine atom and the nitrile group are strongly electron-withdrawing. The high electronegativity of fluorine results in a significant inductive effect (-I), withdrawing electron density from the C3 carbon and the rest of the oxetane ring. The nitrile group also exhibits a strong inductive effect and a resonance effect (-M), further polarizing the C-C≡N bond and the adjacent C-C bonds.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and analyzing orbital interactions. For instance, NBO analysis would likely reveal a significant positive partial charge on the C3 carbon due to the cumulative electron-withdrawing power of the fluorine and nitrile substituents.

These strong electronic perturbations can affect the bond lengths and angles within the oxetane ring. For example, the C2-C3 and C3-C4 bonds might be slightly shortened and polarized due to the electron withdrawal. Furthermore, the presence of these electronegative groups can influence the electrostatic potential of the molecule, creating regions of positive and negative potential that are important for intermolecular interactions.

Steric and Conformational Effects:

The fluorine atom is relatively small, but its substitution, along with the linear and relatively bulky nitrile group, will have steric implications for the ring's conformation. The gauche effect, an observed preference for a gauche conformation in molecules containing electronegative substituents, could play a role in the conformational preference of this compound. Theoretical studies on similar fluorinated systems have shown that hyperconjugative interactions, such as the interaction between the C-F antibonding orbital (σ*C-F) and adjacent C-H or C-C bonding orbitals, can stabilize certain conformations.

In this compound, the interplay between the steric repulsion of the substituents and these stabilizing electronic interactions will determine the final geometry. Computational methods can precisely calculate the energies of different rotamers and conformers to predict the most stable arrangement.

Table 2: Predicted Electronic and Structural Effects of Fluorine and Nitrile Groups

| Property | Predicted Effect | Theoretical Rationale |

| C3 Atomic Charge | Highly positive | Strong inductive withdrawal by both F and CN groups. |

| Dipole Moment | Significantly increased | Large bond dipoles of C-F and C≡N bonds. |

| C-F Bond Length | Typical for fluoroalkanes | Around 1.35 - 1.40 Å. |

| C≡N Bond Length | Typical for nitriles | Around 1.15 Å. |

| Ring Puckering | Potentially enhanced | Torsional strain relief and electronic interactions may favor a more puckered conformation. |

Note: These predictions are based on general principles of physical organic chemistry and would need to be confirmed by specific calculations on this compound.

Applications in Advanced Organic Synthesis As Building Blocks

Precursors for Stereodefined Fluorinated Scaffolds

The rigid framework of the oxetane (B1205548) ring and the presence of a fluorine atom at a quaternary center make 3-fluorooxetane-3-carbonitrile an excellent starting material for the synthesis of stereodefined fluorinated scaffolds. The conformational restriction imposed by the four-membered ring allows for precise spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities. sciencedaily.com

This compound is a potent precursor for a variety of complex fluorinated heterocyclic systems. The synthetic utility of this building block stems from the reactivity of both the oxetane ring and the nitrile group. The strained oxetane can undergo regioselective ring-opening reactions with various nucleophiles, yielding a linear 1,3-difunctional chain containing a fluorinated quaternary center. This intermediate can then be manipulated to cyclize into larger, more complex heterocyclic structures.

The nitrile group offers a versatile handle for cyclization strategies. It can be:

Reduced to a primary amine, which can then act as a nucleophile to form nitrogen-containing heterocycles.

Hydrolyzed to a carboxylic acid or amide, providing a route to lactones, lactams, and other related systems.

Acted upon by organometallic reagents to form ketones, which can then participate in condensation and cyclization reactions.

This dual reactivity allows for the construction of diverse fluorinated heterocyclic scaffolds, which are highly sought after in drug discovery due to the often-beneficial effects of fluorine on molecular properties. nih.gov The synthesis of various fluorinated heterocycles often relies on cycloaddition reactions or the transformation of cycloadducts, where a building block like this compound can provide the core fluorinated component. warwick.ac.uk

The distinct reactivity of the three main components of this compound—the oxetane, the fluorine atom, and the nitrile—enables its use in the construction of densely functionalized organic molecules. Each part of the molecule can be selectively transformed, leading to a variety of molecular architectures from a single starting material.

| Functional Group | Potential Transformations | Resulting Functionality |

| Nitrile (-CN) | Reduction (e.g., with H₂, Raney Ni; LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH), Amide (-CONH₂) | |

| Reaction with Grignard reagents | Ketone (-C(O)R) | |

| Oxetane Ring | Nucleophilic Ring-Opening (e.g., with R₂NH, ROH, RSH) | Fluorinated 1,3-amino alcohol, 1,3-ether alcohol, 1,3-thioether alcohol |

| Reductive Ring-Opening | Fluorinated 1,3-diol | |

| Fluorine Atom | N/A (generally stable) | Provides metabolic stability and modulates electronic properties |

This orthogonal reactivity is key to its utility. For instance, the nitrile can be converted to an amine while leaving the oxetane ring intact for a later transformation, or the oxetane can be opened first to set a specific stereochemistry before further modifying the nitrile. This step-wise functionalization provides a powerful strategy for building complex molecules with precise control over their chemical architecture. nih.gov

Utilization in Novel Molecular Scaffold Design

The unique combination of a strained ring and a fluorinated stereocenter makes this compound an attractive component for the design of novel molecular scaffolds. In medicinal chemistry, oxetanes are recognized as valuable bioisosteres for carbonyl groups and gem-dimethyl groups, often leading to improved solubility, metabolic stability, and cell permeability. chemrxiv.org The addition of fluorine further enhances these properties, making fluorinated oxetanes prized motifs in modern drug discovery. sciencedaily.com

This compound is an ideal starting point for the generation of diversified chemical libraries, which are essential for high-throughput screening and drug discovery. Its multiple reaction handles allow for the rapid synthesis of a wide array of derivatives through combinatorial chemistry approaches.

A typical strategy involves a two-step diversification:

Nitrile Modification: The nitrile group is reacted with a library of reagents (e.g., various Grignard reagents, amines for reduction/amination) to create a first set of intermediates.

Oxetane Ring-Opening: The resulting oxetane-containing intermediates are then treated with a second library of nucleophiles (e.g., different alcohols, thiols, or secondary amines) to open the ring.

This approach can generate a large and structurally diverse library of compounds from a single, readily accessible building block. Such libraries, rich in sp³-hybridized centers and containing the unique fluorinated oxetane motif, are valuable for exploring new areas of chemical space in the search for novel bioactive molecules.

The structural and electronic properties of the fluorinated oxetane core make it a suitable bioisostere for inclusion in systems that mimic peptides and carbohydrates.

Peptidomimetics: In peptide chemistry, the amide bond is often a liability due to its susceptibility to enzymatic cleavage. The 3-aminooxetane core, which can be derived from this compound via reduction of the nitrile, can serve as a non-hydrolyzable surrogate for a peptide bond. nih.gov It maintains the hydrogen-bond donor/acceptor pattern of a native amide bond while introducing conformational rigidity and improved metabolic stability. The fluorine atom can further modulate the conformation and binding properties of the resulting peptidomimetic. rsc.org The oxetane nucleus can replace the carbonyl group within a peptide backbone, creating novel peptide bond isosteres. warwick.ac.uk

Glycomimetics: Fluorinated carbohydrates are important tools in chemical biology and drug design. The polar, rigid oxetane ring can mimic the furanose or pyranose rings of sugars. Incorporating a fluorinated oxetane, derived from this compound, can create glycomimetics with enhanced stability against enzymatic degradation by glycosidases. nih.gov Fluorination can improve binding affinities and residence times by creating favorable electrostatic interactions and reducing polarity. nih.gov

Development of Functionalized Oxetane Building Blocks

Beyond its direct use, this compound serves as a platform for the synthesis of other, more elaborate functionalized oxetane building blocks. The nitrile group is a gateway to a wide range of other functionalities, allowing for the creation of a portfolio of custom building blocks for specific synthetic needs.

Recent research has demonstrated robust methods for the synthesis of 3-fluoroalkyl-substituted oxetanes functionalized with amines, carboxylic acids, alcohols, and other groups. chemrxiv.org These syntheses often start from a common precursor like an oxetanone, which can be converted to a cyanohydrin and then to the target this compound or related aminonitrile. chemrxiv.org Subsequent transformations of the nitrile group yield the desired functionalized building blocks.

| Starting Material | Key Transformation | Product (Functionalized Oxetane Building Block) | Reference |

| 3-Oxetanone | Strecker Synthesis (TMSCN, amine) | 3-Amino-3-cyano-oxetane | chemrxiv.org |

| 3-Amino-3-cyano-oxetane | Catalytic Debenzylation | 3-Amino-3-cyano-oxetane (primary amine) | chemrxiv.org |

| (3-(bromomethyl)oxetan-3-yl)methanol | Deoxyfluorination & Azide (B81097) Reduction | 3-Amino-3-(fluoromethyl)oxetane | chemrxiv.org |

| 3-Oxetanone | Condensation & Deoxofluorination | 3-Fluoro-3-(ethoxycarbonylmethyl)oxetane | chemrxiv.org |

Gram-Scale Synthesis of Versatile Intermediates

The strategic use of this compound as a starting material allows for the gram-scale synthesis of several valuable and versatile intermediates, which serve as crucial building blocks in medicinal chemistry and advanced organic synthesis. The inherent reactivity of the nitrile group, coupled with the unique stereoelectronic properties of the fluorine atom and the oxetane ring, enables straightforward transformations into key functional groups such as primary amines and carboxylic acids. These derivatives are particularly sought after for their ability to introduce the desirable 3-fluorooxetane (B1316920) motif into larger, more complex molecules.

Two of the most fundamental and scalable transformations of this compound are its reduction to (3-fluorooxetan-3-yl)methanamine (B1523710) and its hydrolysis to 3-fluorooxetane-3-carboxylic acid. These processes provide access to amine and carboxylic acid intermediates on a scale suitable for further synthetic exploration and development.

The catalytic hydrogenation of the nitrile group is a common and efficient method for the preparation of the corresponding primary amine. This reaction is typically carried out using a heterogeneous catalyst, such as Raney Nickel or a palladium-based catalyst, under a hydrogen atmosphere. The choice of solvent and reaction conditions can be optimized to ensure high conversion and yield, providing multigram quantities of (3-fluorooxetan-3-yl)methanamine.

Similarly, the hydrolysis of the nitrile moiety offers a direct route to 3-fluorooxetane-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, effectively cleaves the carbon-nitrogen triple bond to yield the carboxylic acid. Subsequent workup and purification provide the desired product in significant quantities.

The successful gram-scale synthesis of these key intermediates from this compound is critical for their practical application in larger synthetic campaigns. The following table summarizes representative conditions for these important transformations.

Table 1: Gram-Scale Synthesis of Intermediates from this compound

| Starting Material | Product | Reagents and Conditions | Scale | Yield (%) |

|---|---|---|---|---|

| This compound | (3-Fluorooxetan-3-yl)methanamine | H₂, Raney Ni, NH₃/MeOH | Gram | High |

| This compound | 3-Fluorooxetane-3-carboxylic acid | aq. HCl, Heat | Gram | Good |

| This compound | 3-Fluorooxetane-3-carboxylic acid | aq. NaOH, Heat; then H⁺ | Gram | Good |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Furthermore, exploring flow chemistry techniques could offer significant advantages in terms of safety, scalability, and efficiency. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing reaction times. Investigating enzymatic or bio-catalytic methods could also provide highly selective and sustainable routes to chiral-fluorinated oxetanes. The development of such "green" synthetic methodologies will be crucial for the large-scale production of 3-fluorooxetane-3-carbonitrile and its derivatives for industrial applications.

Advanced Stereocontrol in Oxetane (B1205548) Derivatization

Achieving precise control over stereochemistry is a paramount challenge in the synthesis of complex organic molecules, and the derivatization of the this compound scaffold is no exception. The presence of a stereocenter at the C3 position offers the potential for creating a diverse array of chiral molecules with unique biological activities. Future research must focus on the development of novel asymmetric methodologies that allow for the enantioselective or diastereoselective installation of substituents on the oxetane ring.

This could involve the design of new chiral catalysts, including both metal-based and organocatalysts, that can effectively control the stereochemical outcome of reactions involving the oxetane core. For example, the development of catalytic systems that can differentiate between the enantiotopic faces of the nitrile group or the oxetane ring would be highly valuable. Additionally, exploring substrate-controlled diastereoselective reactions, where the inherent chirality of a starting material directs the stereochemistry of subsequent transformations, could provide an alternative and powerful strategy. Success in this area will be critical for unlocking the full potential of this compound as a versatile building block in medicinal chemistry and materials science. nus.edu.sg

Leveraging Computational Methods for Predictive Synthesis and Design

The integration of computational chemistry has become an indispensable tool in modern synthetic planning and catalyst design. In the context of this compound, computational methods can provide invaluable insights into reaction mechanisms, predict the feasibility of novel synthetic routes, and guide the design of new catalysts and reagents. nus.edu.sg Techniques such as Density Functional Theory (DFT) can be employed to model transition states, calculate activation energies, and elucidate the electronic factors that govern the reactivity of the fluorinated oxetane system.

Machine learning and artificial intelligence are also poised to revolutionize synthetic chemistry. nih.gov By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for a desired transformation or even to propose entirely new synthetic pathways. nih.gov For instance, retrosynthesis prediction models could be used to identify novel disconnections and starting materials for the synthesis of complex molecules containing the this compound motif. nih.gov The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and development of new synthetic methodologies. nih.gov

Exploration of New Reactivity Modes for the Fluorinated Nitrile Oxetane System

The unique combination of a strained oxetane ring, an electron-withdrawing fluorine atom, and a versatile nitrile group endows this compound with a rich and largely unexplored reactivity profile. Future research should aim to uncover and exploit novel reaction pathways that are unique to this system. For example, the strained nature of the oxetane ring makes it susceptible to ring-opening reactions under various conditions. Investigating the regioselective and stereoselective ring-opening of this compound with a wide range of nucleophiles could provide access to a diverse array of highly functionalized acyclic compounds that would be difficult to prepare using other methods.

Furthermore, the nitrile group can serve as a versatile handle for a wide range of chemical transformations. Exploring its conversion into other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, in the presence of the fluorinated oxetane core could lead to the synthesis of novel compound libraries with potential biological activity. The development of tandem reactions, where multiple transformations occur in a single pot, could also lead to the rapid and efficient construction of complex molecular architectures from this simple building block. A deeper understanding of the fundamental reactivity of the this compound system will be essential for its full exploitation in organic synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluorooxetane-3-carbonitrile in a laboratory setting?

- Methodological Answer : The synthesis of fluorinated oxetanes typically involves nucleophilic fluorination or halogen-exchange reactions. For example, anhydrous potassium fluoride (KF) in polar aprotic solvents like sulfolane can facilitate fluorination of precursor halides (e.g., chloro derivatives) under controlled temperatures (70–90°C). Purification often requires column chromatography or recrystallization to isolate the product from byproducts such as unreacted starting materials or solvent residues . Safety protocols for handling fluorinating agents (e.g., avoiding moisture, using inert atmospheres) are critical to prevent decomposition or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their limitations?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. HRMS confirms molecular weight and isotopic patterns (e.g., calculated vs. observed m/z values for [M+H]⁺), while ¹⁹F NMR identifies fluorine environments and ¹H/¹³C NMR resolves structural details of the oxetane ring and nitrile group. Limitations include signal overlap in crowded spectra and challenges in detecting trace impurities. For example, in fluorinated pyridinecarbonitriles, coupling constants in NMR can help distinguish regioisomers .

Q. What safety protocols are critical when handling this compound due to its physicochemical properties?

- Methodological Answer : Key protocols include:

- Storage : Under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or polymerization .

- Handling : Use explosion-proof equipment, anti-static tools, and personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats. Avoid skin/eye contact and inhalation of vapors .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproduct formation?

- Methodological Answer : Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., sulfolane) enhance fluoride ion reactivity but may require high boiling points to sustain reflux .

- Catalyst Screening : Phase-transfer catalysts (e.g., crown ethers) can improve fluorination efficiency.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 90°C) reduces side reactions like nitrile hydrolysis.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry or reaction time .

Q. What strategies are recommended for resolving contradictions in reported reactivity or stability data of this compound across different studies?

- Methodological Answer : Contradictions may arise from varying experimental conditions (e.g., moisture levels, solvent purity). Strategies include:

- Comparative Replication : Reproduce conflicting studies under standardized conditions (e.g., controlled humidity, inert atmosphere) .

- Computational Modeling : Density functional theory (DFT) can predict electronic effects of fluorine on oxetane ring strain or nitrile reactivity, clarifying discrepancies in observed stability .

- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between fluorination efficiency and solvent dielectric constant) .

Q. What mechanistic insights can be derived from the electronic effects of the fluorine substituent on the reactivity of the oxetane ring in this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, influencing ring-opening reactions. For example:

- Nucleophilic Attack : Fluorine destabilizes the oxetane ring, making it susceptible to nucleophiles (e.g., amines, alcohols) at the β-carbon.

- Thermal Stability : Fluorine reduces ring strain but may enhance susceptibility to radical-initiated degradation.

- Spectroscopic Probes : ¹⁹F NMR chemical shifts (δ ~ -60 to -80 ppm) and coupling constants (³JFH) provide insights into electronic environments and conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.